molecular formula C13H11ClO2 B8033561 2-Benzyloxy-5-chlorophenol

2-Benzyloxy-5-chlorophenol

Cat. No.: B8033561
M. Wt: 234.68 g/mol
InChI Key: LXNZCTRVSFASBU-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-chlorophenol is an organic compound that belongs to the class of phenols It is characterized by a benzyl group attached to the oxygen atom of a phenol ring, with a chlorine atom substituted at the 5-position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyloxy-5-chlorophenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, 5-chloro-2-nitrophenol can be reacted with benzyl alcohol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF) under an inert atmosphere . The reaction mixture is typically heated to around 125°C for 24 hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group can produce aniline derivatives.

Scientific Research Applications

2-Benzyloxy-5-chlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-chlorophenol involves its interaction with specific molecular targets and pathways. For instance, its phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxyphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Chloro-2-hydroxybenzyl alcohol: Has a hydroxyl group instead of a phenolic group, altering its chemical reactivity.

    2-Benzyloxy-4-chlorophenol: Chlorine atom is at the 4-position, affecting its steric and electronic properties.

Properties

IUPAC Name

5-chloro-2-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNZCTRVSFASBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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